[4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid
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Overview
Description
[4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid: is an organoboron compound with the molecular formula C10H11BFNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both a cyano group and a fluorine atom on the phenyl ring makes this compound unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar borylation reactions but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and yield. Recycling of catalysts and solvents is also a common practice to reduce waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: [4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, [4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids, in general, have been explored for their potential in medicinal chemistry. They can act as enzyme inhibitors, particularly for proteases and kinases. The unique structure of this compound may offer specific interactions with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, boronic acids are used in the production of polymers, sensors, and materials for electronic applications.
Mechanism of Action
The mechanism by which [4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid exerts its effects largely depends on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is utilized in its role as an enzyme inhibitor, where it can bind to the active site of enzymes and block their activity. The molecular targets often include serine proteases and kinases, which are involved in various cellular processes .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid without the cyano and fluorine substituents.
4-Fluorophenylboronic Acid: Contains a fluorine substituent but lacks the cyano group.
3-Cyanophenylboronic Acid: Contains a cyano group but lacks the fluorine substituent.
Uniqueness: The combination of the cyano and fluorine groups in [4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid provides unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other boronic acids and potentially more versatile in specific applications .
Properties
IUPAC Name |
[4-(3-cyanopropyl)-3-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BFNO2/c12-10-7-9(11(14)15)5-4-8(10)3-1-2-6-13/h4-5,7,14-15H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRSSORYKAVAIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CCCC#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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